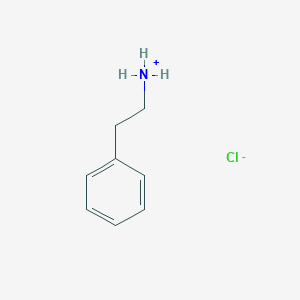

2-Phenylethylamine hydrochloride

Vue d'ensemble

Description

Le chlorhydrate de phényléthylamine est un composé organique appartenant à la classe des phényléthylamines. Il s'agit d'un alcaloïde monoamine naturel et d'une trace amine, qui agit comme un stimulant du système nerveux central chez l'homme. Le chlorhydrate de phényléthylamine est connu pour son rôle dans la régulation de la neurotransmission des monoamines en se liant au récepteur 1 associé à la trace amine (TAAR1) et en inhibant le transporteur 2 vésiculaire des monoamines (VMAT2) dans les neurones monoaminergiques .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

Une méthode de préparation de la phényléthylamine consiste à réduire le cyanure de benzyle avec de l'hydrogène dans de l'ammoniac liquide, en présence d'un catalyseur de nickel de Raney, à une température de 130 °C et une pression de 13,8 MPa . Une autre méthode consiste à réduire le phénylacétamide à l'aide de borohydrure de zinc en solution de tétrahydrofurane, suivie d'une extraction et d'une distillation .

Méthodes de production industrielle

La production industrielle du chlorhydrate de phényléthylamine implique généralement l'hydrogénation catalytique du cyanure de benzyle ou la réduction du phénylacétamide. Ces méthodes sont choisies pour leur efficacité et leur rendement, ce qui les rend appropriées pour la production à grande échelle .

Analyse Des Réactions Chimiques

Types de réactions

Le chlorhydrate de phényléthylamine subit diverses réactions chimiques, notamment :

Réactifs et conditions courants

Réduction : Le borohydrure de zinc en solution de tétrahydrofurane est utilisé pour les réactions de réduction.

Substitution : Divers substituants peuvent être introduits dans la structure de base de la phényléthylamine dans des conditions appropriées.

Principaux produits formés

Oxydation : Acide phénylacétique.

Réduction : Phényléthylamine.

Substitution : Diverses phényléthylamines substituées.

Applications De Recherche Scientifique

Pharmaceutical Development

2-Phenylethylamine hydrochloride serves as a crucial intermediate in synthesizing a variety of pharmaceuticals, especially antidepressants and stimulants. Its role in enhancing mood and cognitive function has garnered attention in drug formulation.

Case Study: Antidepressant Development

Research indicates that PEA·HCl acts on monoamine neurotransmission pathways, which are vital for mood regulation. For instance, studies have shown that compounds derived from PEA·HCl can inhibit monoamine oxidase (MAO), an enzyme that breaks down neurotransmitters like serotonin and dopamine, thereby potentially alleviating symptoms of depression .

Neurotransmitter Research

In neuroscience, PEA·HCl is instrumental in studying the effects of monoamines on behavior and mood. It has been utilized to explore mechanisms underlying conditions such as anxiety and depression.

Research Insights

- PEA·HCl interacts with trace amine-associated receptor 1 (TAAR1), influencing neurotransmitter release and receptor sensitivity. This interaction is crucial for understanding the biochemical pathways involved in mood disorders .

- A study demonstrated that PEA·HCl could enhance dopamine release in neuronal cells, supporting its potential as a therapeutic agent for mood stabilization .

Flavoring and Fragrance Industry

The compound's aromatic properties make it valuable in the flavoring and fragrance sectors. It is used to formulate perfumes and flavorings, contributing to the sensory experience of various products.

Application Example

PEA·HCl is incorporated into cosmetic formulations for its scent and potential skin benefits, such as improving skin texture and offering anti-aging properties .

Biochemical Studies

In biochemical research, PEA·HCl is utilized in assays to explore cellular signaling pathways related to neurotransmitter activity.

Biochemical Mechanisms

- The compound modulates cellular processes by affecting gene expression and metabolism through neurotransmitter signaling pathways .

- It has been shown to interact with enzymes like MAO, influencing its degradation and thus impacting overall neurotransmitter levels within cells .

Industrial Applications

Recent research highlights novel applications of PEA·HCl beyond traditional uses:

- Battery Technology : A study indicated its potential as a multifunctional organic electrolyte additive for zinc-ion batteries, enhancing performance metrics significantly .

Data Summary Table

Mécanisme D'action

Phenethylamine hydrochloride exerts its effects by regulating monoamine neurotransmission. It binds to trace amine-associated receptor 1 (TAAR1) and inhibits vesicular monoamine transporter 2 (VMAT2) in monoamine neurons . This regulation affects the levels of neurotransmitters such as dopamine, norepinephrine, and serotonin, influencing mood, cognition, and other central nervous system functions .

Comparaison Avec Des Composés Similaires

Le chlorhydrate de phényléthylamine est similaire à d'autres phényléthylamines, telles que :

Méthamphétamine : Structure et fonction similaires à la phényléthylamine, mais avec un potentiel plus élevé d'abus et de dépendance.

Le chlorhydrate de phényléthylamine est unique en raison de sa liaison spécifique à TAAR1 et de son rôle de trace amine, ce qui le distingue des autres stimulants plus puissants et largement utilisés .

Activité Biologique

2-Phenylethylamine hydrochloride (PEA-HCl) is a compound with significant biological activity, primarily recognized for its stimulant effects on the central nervous system (CNS). This article delves into its pharmacological properties, mechanisms of action, and potential applications, supported by data tables and relevant research findings.

Overview of 2-Phenylethylamine

2-Phenylethylamine (PEA) is a naturally occurring monoamine alkaloid and trace amine that serves as a precursor to various neurotransmitters. It is synthesized from L-phenylalanine through the action of aromatic L-amino acid decarboxylase (AADC) and is primarily metabolized by monoamine oxidase B (MAO-B) in humans . PEA has been shown to interact with several neurotransmitter systems, including dopamine (DA), norepinephrine (NE), and serotonin (5-HT), highlighting its multifaceted role in neurochemistry.

PEA acts as a central nervous system stimulant , influencing mood, attention, and energy levels. It achieves this by promoting the release of catecholamines such as dopamine and norepinephrine, which are critical for regulating arousal and mood . The biological activity profile of PEA can be summarized as follows:

| Neurotransmitter | Release Activity |

|---|---|

| Norepinephrine (NE) | 10.9 |

| Dopamine (DA) | 39.5 |

| Serotonin (5-HT) | >10000 |

The lower the value in this table, the stronger the compound's ability to release that neurotransmitter .

Pharmacokinetics

PEA has a rapid onset of action due to its short half-life. When administered orally, its half-life ranges from 5 to 10 minutes, while endogenously produced PEA has an even shorter half-life of approximately 30 seconds . This rapid metabolism necessitates frequent dosing for sustained effects.

Toxicological Profile

While PEA exhibits stimulant properties, it also poses potential health risks. Acute exposure can lead to symptoms such as respiratory irritation and methemoglobinemia, a condition where hemoglobin is unable to carry oxygen effectively . The toxicity data for PEA-HCl are summarized below:

| Route of Administration | LD50 (mg/kg) |

|---|---|

| Oral (mouse) | 400 |

| Intravenous (mouse) | 50 |

| Subcutaneous (mouse) | 470 |

These values indicate that PEA-HCl can be harmful at relatively low doses, underscoring the need for caution in its use .

Doping Control Studies

PEA has been included in the World Anti-Doping Agency's Prohibited List due to its stimulant properties. A study involving urine samples from athletes found that PEA concentrations could be detected at levels exceeding 500 ng/mL in some cases . The study employed advanced techniques like gas chromatography-mass spectrometry to differentiate between endogenous production and exogenous intake.

Food Safety Applications

Recent research has explored the antimicrobial properties of PEA-HCl in food processing. It was found effective against certain pathogens, suggesting potential applications as a food preservative . In controlled experiments, PEA-HCl demonstrated significant antimicrobial activity, which could enhance food safety protocols.

Propriétés

IUPAC Name |

2-phenylethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N.ClH/c9-7-6-8-4-2-1-3-5-8;/h1-5H,6-7,9H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKHIBNDAFWIOPB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

64-04-0 (Parent) | |

| Record name | Phenethylamine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000156285 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID0059744 | |

| Record name | Benzeneethanamine, hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0059744 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White crystalline solid; [Aldrich MSDS] | |

| Record name | 2-Phenylethylamine hydrochloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10437 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

156-28-5 | |

| Record name | 2-Phenylethylamine hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=156-28-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenethylamine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000156285 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Phenylethylamine hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=138569 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzeneethanamine, hydrochloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzeneethanamine, hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0059744 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phenethylammonium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.319 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PHENETHYLAMINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VOF61XW69D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary known biological effect of 2-phenylethylamine hydrochloride in animals?

A1: Research suggests that this compound acts as an alarm cue for sea lamprey (Petromyzon marinus), eliciting an avoidance response. This response has been observed in both adult and juvenile lampreys exposed to varying concentrations of the compound. [, , , ] It is hypothesized that this alarm response is triggered by the compound mimicking a natural predator cue. []

Q2: How does the structure of this compound relate to its activity as a potential appetite suppressant?

A2: While this compound itself hasn't been directly studied as an appetite suppressant in the provided research, a derivative, N-(3-chloropropyl)-1-methyl-2-phenylethylamine hydrochloride (Ro 4-5282), has shown promise in this area. [, , ] The structural modifications present in Ro 4-5282, specifically the N-(3-chloropropyl) and 1-methyl groups, are likely crucial for its anorexigenic activity, potentially influencing its binding affinity to specific receptors involved in appetite regulation. Further research is needed to fully elucidate the structure-activity relationship.

Q3: What analytical techniques are commonly employed to quantify this compound?

A3: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique used for quantifying this compound. This method allows for the simultaneous determination of its purity alongside other biogenic amine hydrochlorides. [] By analyzing the unique spectral signals produced by the compound's hydrogen atoms, researchers can accurately determine its concentration in a sample.

Q4: Are there any known instances of habituation or tolerance developing to the effects of this compound in sea lamprey?

A4: Research suggests that repeated exposure to this compound does not lead to habituation in sea lamprey. [, ] This finding is significant because it indicates that the compound could potentially be used as a long-term repellent for managing sea lamprey populations without diminishing efficacy.

Q5: Can this compound induce an avoidance response in fish species other than sea lamprey?

A5: Studies investigating the effects of this compound on rainbow trout (Oncorhynchus mykiss) have shown that it does not induce a significant avoidance response in this species. [] This finding provides preliminary evidence suggesting that the alarm response elicited by this compound might be species-specific, potentially targeting chemosensory pathways unique to lampreys.

Q6: Are there specific receptors or binding sites that this compound interacts with to exert its biological effects?

A7: While the exact mechanisms of action for this compound remain to be fully elucidated, the research suggests that it likely interacts with specific chemoreceptors in the olfactory system of sea lamprey. [, , ] These receptors are thought to be highly sensitive to minute concentrations of the compound, triggering a cascade of neural signals that ultimately result in the observed avoidance behavior.

Q7: What are the potential applications of calixarene-based receptors in relation to this compound?

A8: Calixarene-based receptors, specifically those incorporating crown ether moieties, have demonstrated the ability to bind organic ammonium salts like this compound. [] This binding ability arises from the heteroditopic nature of these receptors, allowing them to simultaneously interact with both the cationic amine and anionic chloride components of the salt. Further research exploring these interactions could lead to novel applications in drug delivery, sensing, or separation technologies.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.